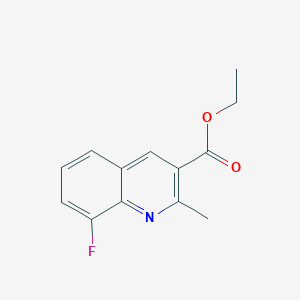

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H12FNO2 and its molecular weight is 233.242. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Fluorinated Derivatives

Research has shown the possibility of synthesizing fluorinated derivatives of quinolinecarboxylic acids, including 8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester. Such derivatives have been obtained through the interaction of quinolone-3-carboxylic acid hydrazides with ethyl esters of 3-ethoxy-2-(polyfluorobenzoyl)acrylic acid, leading to cyclization and the formation of 1,3,4-oxadiazinoquinoline derivatives (Nosova et al., 2002).

Antibacterial Activity

Some ethyl esters derived from 8-Fluoro-2-methylquinoline-3-carboxylic acid have demonstrated antibacterial properties. The process involves alkylation with substituted-benzyl chlorides and subsequent treatment with piperazine or N-methylpiperazine. These compounds have exhibited good antibacterial activities, indicating their potential use in combating bacterial infections (Sheu et al., 1998).

Antiviral Activity

Some derivatives of this compound have been explored for antiviral activity. Research involving substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, including derivatives with fluorine, has been conducted to assess their effectiveness against viruses like bovine viral diarrhea virus (BVDV) and hepatitis C virus (HCV). Although not all compounds showed activity against these viruses, some demonstrated potential in suppressing virus replication (Ivashchenko et al., 2014).

Orientations Futures

Quinoline and its derivatives have potential biological and pharmaceutical activities, making them valuable in drug research and development . Therefore, future research could focus on exploring these activities further and developing new synthesis methods for quinoline derivatives, including “8-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester”.

Mécanisme D'action

Target of Action

Many similar compounds, like fluoroquinolones, target bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Mode of Action

These compounds typically work by inhibiting the aforementioned enzymes, thereby preventing the bacteria from replicating and eventually leading to their death .

Biochemical Pathways

The primary pathway affected would be the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the DNA replication process is disrupted .

Result of Action

The ultimate result of the compound’s action would be the death of the bacteria, as their ability to replicate is hindered .

Propriétés

IUPAC Name |

ethyl 8-fluoro-2-methylquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFKJIJVFZLZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-fluorobenzoic acid](/img/structure/B2525397.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2525400.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)

![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)

![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)

![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)

![N-[(1-ethylcyclopropyl)methyl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2525412.png)